molecular formula C17H10Cl4N2OS B12582501 2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine CAS No. 195073-27-9

2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine

Cat. No.: B12582501
CAS No.: 195073-27-9
M. Wt: 432.1 g/mol
InChI Key: MDFDYNOWRGUGPL-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple chlorine atoms and a unique sulfanylidene group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine typically involves the chlorination of pyridine derivatives. The process begins with the chlorination of pyridine to form 2,3,5,6-tetrachloropyridine. This intermediate is then reacted with diphenyl sulfide in the presence of an oxidizing agent to introduce the sulfanylidene group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chlorination and subsequent reactions. The production is optimized to ensure high yields and purity of the final product. Safety measures are also implemented to handle the toxic and corrosive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to thiol or sulfide derivatives.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The sulfanylidene group plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrachloropyridine: A precursor in the synthesis of the target compound.

    Diphenyl Sulfide: Used in the synthesis and has similar structural features.

    Chlorpyrifos: An insecticide that shares the pyridine ring structure.

Uniqueness

2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties

Properties

CAS No.

195073-27-9

Molecular Formula

C17H10Cl4N2OS

Molecular Weight

432.1 g/mol

IUPAC Name

oxo-diphenyl-(2,3,5,6-tetrachloropyridin-4-yl)imino-λ6-sulfane

InChI

InChI=1S/C17H10Cl4N2OS/c18-13-15(14(19)17(21)22-16(13)20)23-25(24,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

MDFDYNOWRGUGPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=NC2=C(C(=NC(=C2Cl)Cl)Cl)Cl)(=O)C3=CC=CC=C3

Origin of Product

United States

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